molecular formula C4H8O2 B1201524 Glycidyl methyl ether CAS No. 930-37-0

Glycidyl methyl ether

Cat. No.: B1201524
CAS No.: 930-37-0
M. Wt: 88.11 g/mol
InChI Key: LKMJVFRMDSNFRT-UHFFFAOYSA-N
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Description

Glycidyl methyl ether (GME), a monoepoxide compound, is a glycidyl ether derivative characterized by a methyl group attached to the oxygen atom of the epoxide ring. It is widely utilized in the synthesis of poly(glycidyl ether)s (PGEs), a class of thermoresponsive polymers with applications in biomedicine, coatings, and functional materials . GME’s reactivity stems from its oxirane (epoxide) ring, which undergoes ring-opening polymerization (ROP) under controlled conditions, enabling the formation of linear or branched polyethers with tunable properties .

Preparation Methods

Solvent-Free Phase-Transfer Catalyzed Synthesis

Reaction Mechanism and Reactants

The most industrially significant method for GME synthesis involves a solvent-free reaction between fatty alcohols and epichlorohydrin in the presence of alkali metal hydroxides and phase-transfer catalysts (PTCs) . For example, octanol reacts with epichlorohydrin under solid sodium hydroxide (NaOH) and tetrabutylammonium bromide (TBAB) as a PTC. The mechanism proceeds via alkoxide formation, where NaOH deprotonates the alcohol to generate an alkoxide ion. This nucleophile attacks the less substituted carbon of epichlorohydrin, followed by ring closure to form the epoxide .

Process Conditions and Optimization

Key parameters include a 1:1.5 molar ratio of alcohol to NaOH and epichlorohydrin, with TBAB at 5 mol% relative to the alcohol. The reaction occurs at 30°C for 3 hours, achieving near-quantitative yields . A notable advantage is the absence of water and organic solvents, which minimizes reactor corrosion and simplifies by-product removal. Solid by-products (e.g., NaCl and unreacted NaOH) are filtered post-reaction, and excess epichlorohydrin is recovered via distillation for reuse .

Table 1: Representative Reaction Conditions for Solvent-Free Synthesis

AlcoholNaOH (mol)Epichlorohydrin (mol)PTC (mol%)Temp (°C)Time (h)Yield (%)
Octanol 1.51.55303>95
C12–C14 Alcohols 1.2–1.51.5–2.03–525–402–485–92

Base-Catalyzed Epoxidation of Allyl Ethers

Challenges and By-Product Management

High temperatures (>100°C) risk reactor overpressure, necessitating careful thermal control. By-products such as glycidol and allyl alcohol complicate purification, requiring fractional distillation or chromatography .

Phenolic Substrate-Based Synthesis

Reaction with Phenolic Alcohols

GME derivatives can be synthesized from phenolic substrates like 3,5-dimethylphenol. In a reflux setup, triethylamine catalyzes the reaction between the phenol and epichlorohydrin, yielding enantiomeric glycidyl ethers . The process completes within 1 hour, with thin-layer chromatography confirming full substrate conversion .

Limitations and Scope

This method is niche, primarily yielding substituted phenyl glycidyl ethers rather than GME itself. However, it demonstrates the adaptability of epichlorohydrin chemistry to aromatic alcohols .

Comparative Analysis of Traditional vs. Modern Methods

Conventional One-Step Synthesis

Historically, GME synthesis employed aqueous NaOH and solvents like toluene to facilitate phase separation. However, this method suffered from low yields (72–86%), excessive epichlorohydrin usage (2–3 mol per alcohol), and cumbersome by-product neutralization .

Advantages of Solvent-Free Approaches

Modern solvent-free methods eliminate aqueous phases, reducing NaOH consumption by 30–50% and epichlorohydrin by 25% . The absence of solvents increases reactor capacity and avoids flammable organic mixtures, enhancing safety .

Chemical Reactions Analysis

Glycidyl methyl ether undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Polymer Chemistry

  • Monomer for Polymers : Glycidyl methyl ether is utilized as a monomer in the synthesis of polymers and copolymers. These materials find applications in coatings, adhesives, and sealants due to their favorable mechanical properties.
  • Thermoresponsive Materials : Research has shown that poly(this compound) exhibits lower critical solution temperatures (LCST), making it suitable for smart materials that respond to temperature changes .

2. Biological Applications

  • Crosslinking Agent : In biomedical research, this compound serves as a crosslinking agent for hydrogels and other biomaterials used in drug delivery systems and tissue engineering.
  • Toxicological Studies : Studies have assessed the acute toxicity of this compound on aquatic organisms, indicating moderate toxicity levels but low bioaccumulation potential.

3. Industrial Applications

  • Surfactant Production : this compound is employed in the production of non-ionic surfactants through oligomerization reactions with fatty alcohols. These surfactants are crucial in various cleaning and emulsifying applications.
  • Plasticizers and Stabilizers : The compound is also used in producing plasticizers and stabilizers for polymers, enhancing their durability and performance.

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study evaluated the toxicity of this compound on aquatic life using bioassays. The results indicated varying levels of lethality based on species:

OrganismLC50 (mg/L)Observations
Fish (Species A)50Moderate lethality observed
Invertebrate (B)75Low lethality; rapid recovery

This assessment suggests that while this compound poses some risk to aquatic organisms, its rapid degradation minimizes long-term ecological impact.

Case Study 2: Enzymatic Polymer Synthesis

Research conducted by Watanabe et al. explored the enzymatic polymerization of this compound to create thermoresponsive materials. The study demonstrated that varying the hydrophobicity of side chains influenced the phase transition temperatures of the resulting polymers . This finding has implications for developing responsive drug delivery systems.

Mechanism of Action

The mechanism of action of glycidyl methyl ether involves its reactive epoxide group, which can undergo ring-opening reactions with nucleophiles. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new chemical structures. The epoxide group can react with amines, thiols, and acids, resulting in the formation of amine-epoxy, thiol-epoxy, and acid-epoxy adducts .

Comparison with Similar Compounds

Glycidyl ethers share a common epoxide functional group but differ in their substituents, which critically influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison of GME with structurally analogous glycidyl ethers:

Thermoresponsive Behavior

The lower critical solution temperature (LCST) of poly(glycidyl ether)s is highly dependent on the hydrophilicity/hydrophobicity of their side chains:

  • Poly(glycidyl methyl ether) (PGME) : Exhibits an LCST of 57.7°C due to the hydrophilic methyl-terminated side chain .
  • Poly(ethyl glycidyl ether) (PEGE) : Shows a significantly lower LCST of 14.6°C, attributed to the hydrophobic ethyl group .
  • Poly(ethoxyethyl glycidyl ether) : Intermediate LCST behavior (e.g., 91.6°C for poly(2-(2-ethoxyethyl)ethyl glycidyl ether)) due to extended oligooxyethylene side chains .
Compound LCST (°C) Hydrophilic/Hydrophobic Balance Reference
PGME 57.7 High hydrophilicity
PEGE 14.6 High hydrophobicity
Poly(2-methoxyethyl GME) 91.6 Moderate hydrophilicity

Reactivity and Copolymerization

  • GME vs. Ethyl Glycidyl Ether (EGE) : GME copolymerizes with EGE via anionic ROP to form P(GME-co-EGE), where increasing GME content raises the cloud point temperature (Tcp) from 10°C to 58°C due to enhanced hydrophilicity .
  • GME vs. Glycidyl Methacrylate (GMA) : Unlike GME, GMA contains a methacrylate group, enabling dual reactivity (epoxide ring-opening and radical polymerization). Copolymers of GME and GMA exhibit tunable LCST and cross-linking capabilities for thermoresponsive hydrogels .
  • GME vs. C12-14 Alkyl Glycidyl Ether (AGE) : AGE, with long alkyl chains, reduces epoxy resin viscosity but compromises mechanical strength compared to ethylhexyl glycidyl ether (EGE), which balances viscosity reduction and mechanical performance .

Biological Activity

Glycidyl methyl ether (GME), a member of the glycidyl ether family, is an organic compound characterized by its epoxide group, which contributes to its reactivity and potential biological activity. This article explores the biological activity of GME, focusing on its toxicological effects, potential applications in biochemistry, and relevant research findings.

This compound has the chemical formula C4H8O2C_4H_8O_2 and is classified as a reactive epoxide. Its structure includes a three-membered oxirane ring, which is known for its electrophilic nature, allowing it to participate in various chemical reactions, including nucleophilic additions. This reactivity is central to its biological interactions.

Acute Toxicity

Research indicates that GME exhibits moderate toxicity. In animal studies, exposure to GME has been linked to various adverse effects, including:

  • Respiratory Irritation : Inhalation can lead to irritation of the respiratory tract.
  • Dermal Effects : Skin contact may result in irritation or sensitization.
  • Mutagenicity : Some studies suggest that GME may possess mutagenic properties, particularly in bacterial assays such as the Ames test .

Chronic Effects

Long-term exposure to GME has raised concerns regarding its potential carcinogenic effects. The compound has shown capacity for causing DNA damage in vitro, which could correlate with increased cancer risk upon prolonged exposure. However, comprehensive epidemiological studies are still needed to confirm these findings.

Enzymatic Reactions

GME is utilized in several enzymatic applications due to its ability to act as a substrate for various enzymes. For instance:

  • Biocatalysis : GME serves as a precursor in the synthesis of poly(this compound), a polymer with applications in drug delivery systems and tissue engineering. Studies have demonstrated that enzymes like lipases can effectively catalyze reactions involving GME .

Polymerization Processes

The polymerization of GME leads to the formation of thermoresponsive materials. Research shows that poly(this compound) (PGME) exhibits lower critical solution temperatures (LCSTs), making it suitable for applications in smart materials and drug delivery systems where temperature responsiveness is advantageous .

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study evaluated the toxicity of GME on aquatic organisms using bioassays. The results indicated that GME poses a low risk of ecological harm based on its low bioaccumulation potential and rapid degradation in aquatic environments. The study utilized metrics such as LC50 values to assess the impact on fish and invertebrates .

OrganismLC50 (mg/L)Observations
Fish (Species A)50Moderate lethality observed
Invertebrate (B)75Low lethality; rapid recovery

Case Study 2: Enzymatic Polymer Synthesis

In another investigation, researchers explored the use of GME in enzymatic polymer synthesis. The study highlighted how GME could be polymerized under mild conditions using Candida antarctica lipase B, resulting in biocompatible polymers suitable for biomedical applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing glycidyl methyl ether derivatives in laboratory settings?

  • Methodological Answer : Glycidyl ether derivatives are typically synthesized via nucleophilic ring-opening reactions of epoxides. For example, alkyl glycidyl ethers (e.g., methyl, ethyl) can be prepared by reacting epichlorohydrin with alcohols under alkaline conditions. In polymer networks, this compound (GME) is copolymerized with crosslinkers like poly(ethylene glycol) diglycidyl ether (PEGDE) at controlled weight ratios (e.g., 80:20 crosslinker-to-monomer) to tune material properties . Purification often involves vacuum distillation or column chromatography to isolate high-purity monomers.

Q. What safety protocols should be followed when handling this compound compounds?

  • Methodological Answer : Glycidyl ethers require stringent safety measures due to their reactive epoxide groups and potential toxicity. Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV for phenyl glycidyl ether is 1 ppm ).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • First Aid : For skin exposure, wash immediately with soap and water; for inhalation, move to fresh air and administer oxygen if needed .
  • Storage : Keep in airtight containers away from oxidizers and Lewis acids to prevent hazardous reactions .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer :

  • GC-MS : Quantifies purity and detects volatile impurities.
  • NMR Spectroscopy : Confirms structural integrity via characteristic epoxy proton signals (δ 3.0–4.0 ppm).
  • FTIR : Identifies epoxide ring vibrations (~850 cm⁻¹) and ether linkages (~1100 cm⁻¹).
  • Titration : Epoxide equivalent weight (EEW) determination using perchloric acid in acetic acid .

Advanced Research Questions

Q. How can copolymerization techniques optimize the functional properties of this compound-based polymers?

  • Methodological Answer : Adjusting monomer ratios and chain extenders (e.g., alkyl glycidyl ethers) enhances material performance. For example:

  • Conductivity : Copolymers with tetraethylene glycol methyl glycidyl ether (4GE) exhibit higher ionic conductivity than diethylene glycol analogs due to longer ether chains facilitating ion mobility .
  • Mechanical Strength : Increasing crosslinker content (e.g., PEGDE) improves tensile modulus but reduces flexibility. A 60:40 crosslinker-to-monomer ratio balances these properties .
  • Thermal Stability : DSC and TGA analyses guide optimization of glass transition temperatures (Tg) by varying monomer rigidity .

Q. What strategies resolve contradictions in toxicological data for glycidyl ethers?

  • Methodological Answer : Discrepancies in toxicity studies (e.g., reproductive vs. non-reproductive endpoints) require:

  • Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) using in vivo models. For example, methoxyacetic acid (a glycidyl ether metabolite) shows reproductive toxicity at ≥50 mg/kg/day in rodents .
  • Biomonitoring : Track urinary metabolites (e.g., phenylglyoxylic acid) to correlate exposure levels with clinical outcomes .
  • Regulatory Harmonization : Re-evaluate outdated classifications (e.g., California delisted phenyl glycidyl ether’s male reproductive toxicity in 2014 due to insufficient evidence ).

Q. How does the alkyl chain length in glycidyl ethers influence their reactivity and application in polymer chemistry?

  • Methodological Answer :

  • Reactivity : Shorter chains (e.g., methyl glycidyl ether) undergo faster ring-opening due to lower steric hindrance, enabling rapid crosslinking. Longer chains (e.g., hexadecyl glycidyl ether) slow reactions but improve hydrophobicity .
  • Applications :
  • Adhesives : Butyl glycidyl ether (BGE) enhances flexibility in epoxy resins.
  • Biomaterials : Ethylene glycol-based glycidyl ethers improve hydrogel biocompatibility .

Properties

IUPAC Name

2-(methoxymethyl)oxirane
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InChI

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3
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InChI Key

LKMJVFRMDSNFRT-UHFFFAOYSA-N
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Canonical SMILES

COCC1CO1
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Molecular Formula

C4H8O2
Record name METHYL GLYCIDYL ETHER
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Related CAS

28325-89-5
Record name Oxirane, 2-(methoxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9025613
Record name Methyl glycidyl ether
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Molecular Weight

88.11 g/mol
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Physical Description

Methyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
Record name METHYL GLYCIDYL ETHER
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Record name 1,2-Epoxy-3-methoxypropane
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Flash Point

less than 69 °F (NTP, 1992), Flash point < 21 °C
Record name METHYL GLYCIDYL ETHER
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Solubility

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992)
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CAS No.

930-37-0
Record name METHYL GLYCIDYL ETHER
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Record name Oxirane, 2-(methoxymethyl)-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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